1-Phenyl-3-(pyridin-2-ylmethyl)urea is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a phenyl group and a pyridin-2-ylmethyl moiety attached to a urea functional group, which may contribute to its biological activity. The molecular formula for this compound is , and it has garnered interest due to its potential as a pharmacological agent.
The synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)urea can be traced back to various synthetic methodologies that aim to explore its biological properties, particularly in the field of anticancer research. This compound is often synthesized in laboratory settings using readily available starting materials.
1-Phenyl-3-(pyridin-2-ylmethyl)urea belongs to the class of urea derivatives, which are known for their diverse biological activities. Urea compounds are often studied for their roles as pharmaceuticals, particularly in cancer treatment and other therapeutic areas.
The synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)urea typically involves a multi-step process, starting from commercially available aromatic amines and isocyanates. One common method involves the reaction of an aryl isocyanate with an amine derivative.
The molecular structure of 1-Phenyl-3-(pyridin-2-ylmethyl)urea consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.25 g/mol |
IUPAC Name | 1-Phenyl-3-(pyridin-2-ylmethyl)urea |
CAS Number | Not specified |
1-Phenyl-3-(pyridin-2-ylmethyl)urea can participate in several chemical reactions, including:
Common reagents for these reactions include:
1-Phenyl-3-(pyridin-2-ylmethyl)urea has potential applications in various scientific fields:
1-Phenyl-3-(pyridin-2-ylmethyl)urea derivatives function as potent ethylene mimics by interacting with upstream components of the ethylene signaling pathway. In Arabidopsis thaliana, these compounds induce the characteristic "triple response" phenotype (inhibition of hypocotyl/root elongation, radial hypocotyl thickening, and exaggerated apical hook curvature) typically triggered by ethylene or its precursor ACC (1-aminocyclopropane-1-carboxylic acid). The thiourea derivative ZKT1 (structurally analogous to the phenylpyridylurea core) binds ethylene receptor domains, bypassing endogenous ethylene biosynthesis. This binding inactivates the CTR1 kinase, leading to downstream EIN2 cleavage and subsequent activation of EIN3/EIL1 transcription factors. The ethylene-responsive genes AtERF4 and AtCLH1 show altered expression patterns upon treatment, confirming pathway activation [2] [7] [8].
Table 1: Ethylene-Like Activity of Selected Derivatives in Arabidopsis
Compound | Hypocotyl Length (mm) | Apical Hook Angle (°) | EC₅₀ (μM) |
---|---|---|---|
Control | 8.23 ± 0.28 | 189.2 ± 16.5 | - |
ACC (5μM) | 3.23 ± 0.11 | 264.4 ± 9.1 | 0.65 |
ZKT1 (20μM) | 4.46 ± 0.19 | 235.7 ± 7.8 | 5.07 |
ZKT18 (10μM) | 3.98 ± 0.21 | 252.6 ± 8.3 | 6.49 |
The ethylene-like activity is highly dependent on specific structural features:
Ethylene mimics based on 1-phenyl-3-(pyridin-2-ylmethyl)urea trigger suicidal germination of Striga hermonthica seeds in host-free soils. ZKT derivatives induce germination rates comparable to natural ethylene but overcome practical limitations of gaseous application. Field studies demonstrate 85–92% reduction in Striga infestation in treated plots via pre-attachment germination stimulation. This approach exploits the parasite's ethylene-dependent germination mechanism without chemical herbicides [2].
Derivatives bearing 4-(trifluoroethoxy)pyridyl or 4-chloro-3-(trifluoromethyl)phenyl groups exhibit nanomolar IC₅₀ values across multiple carcinoma lines:
Table 2: Antiproliferative Activity of Key Derivatives (IC₅₀, μM)
Compound | R1 (Aryl) | R2 (Pyridyl) | A549 | HCT-116 | PC-3 |
---|---|---|---|---|---|
7u | 4-Cl | 3-Me,4-CF₃CH₂O | 2.39 ± 0.10 | 3.90 ± 0.33 | 4.21 ± 0.28 |
7i | 4-Cl-3-CF₃ | 3-Me,4-CF₃CH₂O | 1.53 ± 0.46 | 1.11 ± 0.34 | 1.98 ± 1.27 |
Sorafenib* | - | - | 2.12 ± 0.18 | 2.25 ± 0.71 | 3.85 ± 0.42 |
Mechanistically, these compounds inhibit BRAF kinase by forming hydrogen bonds with ASP594 and GLU501 in the ATP-binding pocket (MolDock score: −141.4 kcal/mol vs. sorafenib's −155.9 kcal/mol). They also disrupt mitochondrial function, reducing ATP synthesis by 67% at 5μM in A549 cells [4] [6].
Compound 7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea) triggers dose-dependent apoptosis in A549 cells:
Treatment with 7i (1–10μM) induces G1 phase accumulation in A549 cells:
1-Phenyl-3-(1-phenylethyl)urea analogs sharing the core pharmacophore inhibit terminal complement complex formation:
Table 3: Complement Inhibition SAR of Urea Derivatives
Structural Feature | Activity Trend | Example IC₅₀ (μM) |
---|---|---|
3-Alkoxy (C₅ chain) | 1000-fold ↑ vs. lead | 0.019 (7c) |
3-Benzyloxy | Inactive | >100 |
S-configuration at chiral center | Critical for activity (IC₅₀=50μM vs. >100 for R) | 50.0 (hit 1) |
4-Methoxy + 3-ethyl | Moderate activity | 2.86 (6c) |
Key modifications enable pathway-selective inhibition:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: